(Z)-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3,5-dimethoxybenzamide
Description
Properties
IUPAC Name |
N-(6-fluoro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-3,5-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN2O3S/c1-4-7-22-16-6-5-13(20)10-17(16)26-19(22)21-18(23)12-8-14(24-2)11-15(9-12)25-3/h1,5-6,8-11H,7H2,2-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEFRZACKAWZRKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)F)CC#C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
This compound exhibits significant biological activity, particularly as an inhibitor of necroptosis, a regulated form of cell death implicated in various diseases. Its mechanism involves the inhibition of receptor-interacting protein kinases (RIPK1 and RIPK3), which play critical roles in necroptotic signaling pathways.
Key Findings:
- Anticancer Potential : Studies have demonstrated that this compound can induce apoptosis in cancer cell lines, making it a candidate for further development as an anticancer agent.
- Antimicrobial Activity : Preliminary tests suggest that it possesses antimicrobial properties against specific bacterial strains, indicating potential applications in treating infections.
Medicinal Chemistry
The compound's structure allows for modifications that can enhance its efficacy and selectivity. Researchers are exploring derivatives to optimize its biological activity against various targets.
Pharmacological Studies
Due to its interaction with necroptotic pathways, it is being investigated for therapeutic uses in inflammatory diseases and neurodegenerative disorders. The ability to modulate cell death pathways presents opportunities for developing novel treatments.
Data Table of Biological Activities
Case Study 1: Anticancer Activity
In a study evaluating the anticancer properties of (Z)-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3,5-dimethoxybenzamide on HeLa cells, researchers observed a significant reduction in cell viability at concentrations above 10 µM. The mechanism was linked to the activation of pro-apoptotic factors and the suppression of anti-apoptotic proteins.
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial efficacy against Staphylococcus aureus showed that the compound inhibited bacterial growth at a minimum inhibitory concentration (MIC) of 32 µg/mL. This suggests potential for development as an antibacterial agent.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a class of N-ylidene benzamide derivatives with heterocyclic cores. Below is a systematic comparison with analogous compounds reported in the literature, focusing on structural features, spectroscopic properties, and reactivity.
Table 1: Structural and Spectroscopic Comparison
Key Observations:
Core Heterocycle Influence :
- The benzo[d]thiazole core in the target compound provides enhanced aromaticity and rigidity compared to triazoles (e.g., compound in ) or thiadiazoles (e.g., ). This may improve binding affinity in biological systems due to planar geometry.
- Thiadiazole derivatives (e.g., ) exhibit strong C=O stretching in IR (1690 cm⁻¹), whereas triazoles show distinct NH2 and CH2 signals in NMR (δ 3.4–4.3 ppm) .
3,5-Dimethoxybenzamide enhances electron-donating capacity, contrasting with electron-withdrawing groups (e.g., chloro in derivatives), which may alter metabolic stability.
Synthetic Pathways: The target compound likely involves nucleophilic substitution or condensation reactions, similar to triazole derivatives synthesized via hydrazine hydrate (). Thiadiazoles () require acryloyl or dimethylamino substituents for stabilization.
Research Findings and Implications
- Reactivity : Propargyl-substituted heterocycles (like the target compound) are prone to cycloaddition reactions, offering versatility in drug conjugate synthesis. This contrasts with ethyl carbamates (), which are hydrolytically labile.
- Biological Relevance: Thiazole and thiadiazole derivatives (e.g., ) are known for antimicrobial and anticancer activity. The fluorine atom in the target compound may enhance bioavailability, as seen in fluorinated pharmaceuticals.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (Z)-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3,5-dimethoxybenzamide?
- Methodology :
- Step 1 : Start with diazonium salts for thiazole ring formation, as demonstrated in the synthesis of benzothiazole derivatives via arylation and acylation .
- Step 2 : Introduce the prop-2-yn-1-yl group via alkylation or nucleophilic substitution. Evidence suggests propargyl bromide or similar reagents can be used under basic conditions .
- Step 3 : Form the benzamide moiety by reacting the thiazole intermediate with 3,5-dimethoxybenzoyl chloride in pyridine or DMF .
- Key Considerations : Monitor reaction temperatures (e.g., <0°C for diazonium stability) and use TLC/HPLC for intermediate purity checks .
Q. How can spectroscopic and crystallographic techniques characterize this compound?
- Methodology :
- NMR : Use , , and -NMR to confirm substituent positions (e.g., fluoro at C6, propynyl at N3) .
- X-ray Crystallography : Resolve the Z-configuration of the imine bond and intermolecular interactions (e.g., hydrogen bonds like N–H⋯N or C–H⋯O) that stabilize the crystal lattice .
- Mass Spectrometry : Confirm molecular weight (e.g., HRMS-ESI for [M+H]) and fragmentation patterns .
Q. What preliminary biological screening approaches are suitable for this compound?
- Methodology :
- Anticancer Assays : Use MTT or SRB assays on cell lines (e.g., HeLa, MCF-7) to evaluate IC values. Thiazole derivatives with fluoro and propargyl groups show enhanced cytotoxicity .
- Antimicrobial Screening : Perform disk diffusion or microdilution assays against Gram-positive/negative bacteria and fungi. The thiazole core and electron-withdrawing groups (e.g., F) improve membrane penetration .
Advanced Research Questions
Q. How can reaction conditions be optimized for regioselectivity in propynyl group introduction?
- Methodology :
- Design of Experiments (DoE) : Apply factorial designs to variables like solvent (DMF vs. THF), base (KCO vs. NaH), and temperature. Flow chemistry systems (e.g., Omura-Sharma-Swern oxidation) enable precise control .
- Mechanistic Insights : Use DFT calculations to model transition states. Propargyl groups may favor N-alkylation over O-alkylation due to steric and electronic effects .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodology :
- Meta-Analysis : Compare IC values from independent studies (e.g., fluoro substituents vs. methoxy in benzamide). Adjust for assay variability (e.g., cell line heterogeneity, incubation time) .
- SAR Studies : Systematically modify substituents (e.g., replace 3,5-dimethoxy with chloro or nitro groups) to isolate contributions to activity. Fluoro and propargyl groups may enhance DNA intercalation or kinase inhibition .
Q. How does the Z-configuration influence stability and bioactivity?
- Methodology :
- Isomer Separation : Use chiral HPLC or crystallization to isolate Z/E isomers. The Z-configuration is stabilized by intramolecular hydrogen bonding (N–H⋯O) between the thiazole and benzamide .
- Stability Studies : Perform accelerated degradation tests (40°C/75% RH) with HPLC monitoring. Z-isomers may show higher thermal stability due to reduced steric strain .
Q. What computational methods predict interactions with biological targets?
- Methodology :
- Molecular Docking : Use AutoDock Vina or Schrödinger to model binding to kinases (e.g., EGFR) or DNA topoisomerases. The propargyl group may occupy hydrophobic pockets, while fluorine enhances electronegativity .
- MD Simulations : Simulate ligand-protein dynamics (100 ns trajectories) to assess binding mode stability. The thiazole ring’s planarity may favor π-π stacking with aromatic residues .
Q. How can solubility and bioavailability be improved without altering core activity?
- Methodology :
- Prodrug Design : Introduce phosphate or PEG groups at the propargyl or methoxy positions to enhance aqueous solubility. Retain the thiazole-benzamide core for target binding .
- Nanoformulation : Encapsulate in liposomes or PLGA nanoparticles. The logP (~3.5) suggests moderate hydrophobicity, requiring surfactants for dispersion .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
